5-Bromo-1-isopropylindazole
Overview
Description
5-Bromo-1-isopropylindazole is a chemical compound that is used in laboratory settings . It is a type of indazole, which is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of indazoles, including 5-Bromo-1-isopropylindazole, has been a topic of recent research . A common method for the synthesis of indazoles involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular formula of 5-Bromo-1-isopropylindazole is C10H11BrN2 . The structure of indazoles, including 5-Bromo-1-isopropylindazole, is a key component in functional molecules used in a variety of applications .Chemical Reactions Analysis
Indazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of indazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
5-Bromo-1-isopropylindazole is a crystalline compound . It has a molecular weight of 239.11 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Reactivity
5-Bromo-1-isopropylindazole serves as a versatile precursor in the synthesis of complex molecules through various cross-coupling reactions. For example, it has been utilized in sequential Sonogashira and Suzuki cross-coupling reactions with indoles and indazoles to obtain new functionalized derivatives. These derivatives are explored for their potential as 5-HT receptor ligands, indicating their relevance in neurochemical research (Witulski et al., 2005).
Fluorescence Applications
Research into the fluorescence properties of related bromo-indazole derivatives highlights the potential of 5-Bromo-1-isopropylindazole in developing sensitive detection methods. For instance, the synthesis and characterization of fluorescent probes sensitive to specific chemicals demonstrate the chemical's utility in analytical chemistry and bioimaging (Lee et al., 2004).
Chemical Education and Experimentation
The compound has also been featured in comprehensive chemical experiments aimed at enhancing students' experimental skills and fostering interest in scientific research. These educational applications involve synthesizing and characterizing derivatives of bromo-indazole, combining practical laboratory skills with theoretical knowledge (Lu et al., 2021).
Covalent Inhibition Research
Further, 5-Bromo-1-isopropylindazole-related compounds have been examined for their ability to act as covalent inhibitors, offering insights into drug discovery and the development of therapeutic agents. Studies on natural product-inspired latent electrophiles reveal their potential in targeting specific protein cysteines, expanding the toolbox for covalent ligand discovery and highlighting the compound's role in medicinal chemistry research (Byun et al., 2023).
Drug Discovery and Development
Lastly, the role of click chemistry in drug discovery, where 5-Bromo-1-isopropylindazole could serve as a key building block, emphasizes its significance. The modular, reliable transformations facilitated by click chemistry techniques are increasingly applied across various stages of drug development, underscoring the compound's importance in synthesizing new therapeutic molecules (Kolb & Sharpless, 2003).
Safety And Hazards
Future Directions
Indazoles, including 5-Bromo-1-isopropylindazole, are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
5-bromo-1-propan-2-ylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBELQDIVCDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682068 | |
Record name | 5-Bromo-1-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-isopropyl-1H-indazole | |
CAS RN |
1280786-83-5 | |
Record name | 5-Bromo-1-(1-methylethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-isopropylindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.